Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (CAS: 952959-61-4) is a thiophene-based derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.36 g/mol . Its structure features a 2-methoxy-5-methylphenyl substituent at the C-4 position of the thiophene ring and an ethyl ester group at C-2. Key physicochemical properties include a calculated XlogP of 4.0 (indicating high lipophilicity) and a topological polar surface area of 89.8 Ų, suggesting moderate solubility . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-15(17)13-11(8-20-14(13)16)10-7-9(2)5-6-12(10)18-3/h5-8H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAAVVPWAYMCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166856 | |
| Record name | Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952959-61-4 | |
| Record name | Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 2-amino-4-(p-chlorophenyl)thiophene-3-carboxylate (3e)
- Structure : The phenyl ring at C-4 is substituted with a para-chloro group instead of 2-methoxy-5-methyl.
- Activity : Exhibits broad-spectrum antibacterial activity against S. aureus and E. coli .
- Key Difference : The electron-withdrawing chloro group enhances membrane penetration but reduces solubility compared to the methoxy group in the target compound.
Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate (56)
- Structure : Features a trifluoromethyl group at the phenyl ring’s meta position and a chloro group at C-3.
- Activity : Demonstrates high potency (EC₅₀ = 6.6 µM) in receptor binding assays .
- Key Difference : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Structure : Contains a 3,4-dimethylphenyl substituent.
Biological Activity
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 378.40 g/mol
- CAS Number : 308831-93-8
The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with various biological pathways:
- Anticancer Activity : Studies have indicated that derivatives of thiophene compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range, indicating potent activity against various cancer types by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses. This effect is mediated through inhibition of key signaling pathways like p38 MAPK, which plays a significant role in inflammation .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition zones and minimum inhibitory concentrations (MICs) against bacterial strains, suggesting its potential as an antimicrobial agent .
Case Studies
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Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of ethyl thiophene derivatives on several cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). The results indicated a significant reduction in cell viability with IC50 values ranging from 0.08 to 12.07 mM for different derivatives .
- Inflammation Models :
- Antimicrobial Activity :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
